molecular formula C18H22N2O4 B12914590 2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid CAS No. 64677-98-1

2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid

Cat. No.: B12914590
CAS No.: 64677-98-1
M. Wt: 330.4 g/mol
InChI Key: ZFAMBHXXHCBDIJ-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a butoxybenzyl group, a hydroxy group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid typically involves multiple steps. One common method includes the reaction of 4-butoxybenzyl chloride with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are essential for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The exact mechanism of action of 2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate the activity of these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butoxybenzyl)succinic acid
  • 1-(4-Butoxybenzyl)-4-ethylpiperazine
  • Butonitazene

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

64677-98-1

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-[(4-butoxyphenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O4/c1-3-4-9-24-14-7-5-13(6-8-14)10-16-19-12(2)15(11-17(21)22)18(23)20-16/h5-8H,3-4,9-11H2,1-2H3,(H,21,22)(H,19,20,23)

InChI Key

ZFAMBHXXHCBDIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)CC(=O)O)C

Origin of Product

United States

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